REACTION_CXSMILES
|
[CH:1]1([C:7]2([OH:17])[CH2:16][CH2:15][C:10]3(OCC[O:11]3)[CH2:9][CH2:8]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Cl.CCOC(C)=O.C([O-])(O)=O.[Na+]>C1COCC1>[CH:1]1([C:7]2([OH:17])[CH2:8][CH2:9][C:10](=[O:11])[CH2:15][CH2:16]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C1(CCC2(OCCO2)CC1)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (20 mL×2)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (Purif, silica gel hexane to 70:30 hexane/EtOAc)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C1(CCC(CC1)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.34 g | |
YIELD: PERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |